2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide
Overview
Description
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the chloro substituent and the acetamide group. Common reagents used in these reactions include hydrazine derivatives, chloroacetyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Shares the chloro and dimethyl substituents but lacks the pyrazole rings.
Pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.
Uniqueness
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide is unique due to its combination of multiple pyrazole rings and specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-[4-chloro-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-(2-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN7O/c1-13-8-6-7-9-18(13)24-19(31)12-30-22(17-11-29(5)26-15(17)3)20(23)21(27-30)16-10-28(4)25-14(16)2/h6-11H,12H2,1-5H3,(H,24,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRALSHDXPDDOTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(C(=N2)C3=CN(N=C3C)C)Cl)C4=CN(N=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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